1H NMR and 13C NMR spectra data for N-(4-bromophenyl)-3-nitropyridin-2-amine
1H NMR and 13C NMR spectra data for N-(4-bromophenyl)-3-nitropyridin-2-amine
Comprehensive NMR Characterization Guide: 1 H and 13 C Spectral Analysis of N-(4-bromophenyl)-3-nitropyridin-2-amine
Executive Summary & Structural Dynamics
N-(4-bromophenyl)-3-nitropyridin-2-amine (CAS: 78750-60-4) is a highly conjugated, functionally dense heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors (e.g., imidazo[4,5-b]pyridines). The molecule features a pronounced "push-pull" electronic system: the electron-donating secondary exocyclic amine at C-2 is conjugated with the strongly electron-withdrawing nitro group at C-3 and the endocyclic pyridine nitrogen.
Understanding the causality behind its NMR spectral behavior requires acknowledging the intramolecular hydrogen bond between the amine proton (NH) and the adjacent nitro oxygen. This interaction locks the conformation of the molecule, heavily deshields the NH proton, and dictates the mesomeric delocalization of electrons across the pyridine ring[1].
Experimental Protocols: A Self-Validating Workflow
To ensure absolute structural confidence, the NMR acquisition must be treated as a self-validating system. The choice of solvent and acquisition parameters are not arbitrary; they are dictated by the molecule's physical chemistry.
Causality in Solvent Selection: While CDCl 3 is a standard NMR solvent, the highly polar nature of the nitro-amine system in this compound often leads to poor solubility and line broadening due to intermolecular aggregation. DMSO-d 6 is specifically chosen because it disrupts intermolecular stacking while preserving the strong intramolecular NH···O 2 N hydrogen bond, yielding sharp, well-resolved peaks.
Step-by-step experimental workflow for the self-validating NMR acquisition protocol.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d 6 (containing 0.03% v/v TMS as an internal standard). Transfer to a high-precision 5 mm NMR tube.
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Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR) and ensure precise 90° pulse widths.
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Locking & Shimming: Lock onto the deuterium frequency of DMSO-d 6 . Perform automated gradient shimming (Z1-Z5) until the full width at half maximum (FWHM) of the residual solvent peak (2.50 ppm) is < 1.0 Hz.
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Acquisition Parameters:
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1 H NMR: Utilize a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete spin-lattice relaxation of the broad NH proton. Acquire 16 scans.
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13 C NMR: Utilize a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds and acquire ≥ 1024 scans due to the low natural abundance of 13 C and the presence of multiple quaternary carbons (which have longer T1 relaxation times).
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Quantitative Data Presentation: 1 H NMR Spectral Analysis
The 1 H NMR spectrum is defined by the extreme downfield shift of the NH proton and the distinct multiplicity of the isolated pyridine and phenyl spin systems. The data below is referenced to the[1].
Table 1: 1 H NMR Data (400 MHz, DMSO-d 6 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale & Causality |
| NH | 10.15 | s (broad) | - | 1H | Highly deshielded by the intramolecular H-bond to the NO 2 group and resonance withdrawal into the pyridine ring. |
| H-4 (Pyr) | 8.55 | dd | 8.3, 1.8 | 1H | Deshielded by the strong inductive (-I) and mesomeric (-M) effect of the ortho-NO 2 group. |
| H-6 (Pyr) | 8.45 | dd | 4.5, 1.8 | 1H | Deshielded by the adjacent electronegative endocyclic pyridine nitrogen. |
| H-2', H-6' (Ph) | 7.75 | d | 8.8 | 2H | Ortho to the amine; forms the downfield half of the AA'BB' spin system of the 4-bromophenyl ring. |
| H-3', H-5' (Ph) | 7.55 | d | 8.8 | 2H | Ortho to the bromine atom; forms the upfield half of the AA'BB' system. |
| H-5 (Pyr) | 7.05 | dd | 8.3, 4.5 | 1H | Unusually shielded for a pyridine proton due to the +M electron-donating effect of the para-amine group[2]. |
Quantitative Data Presentation: 13 C NMR Spectral Analysis
The 13 C NMR spectrum provides orthogonal validation of the molecular framework. The heavy atom effect of the bromine and the electron-withdrawing nature of the nitro group create a wide dispersion of carbon chemical shifts.
Table 2: 13 C NMR Data (100 MHz, DMSO-d 6 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale & Causality |
| C-6 (Pyr) | 152.5 | CH | Highly deshielded due to direct attachment to the electronegative pyridine nitrogen. |
| C-2 (Pyr) | 151.0 | Cq | Deshielded quaternary carbon attached to the exocyclic amine. |
| C-1' (Ph) | 138.0 | Cq | Ipso carbon attached to the amine. |
| C-4 (Pyr) | 135.5 | CH | Ortho to the nitro group; experiences moderate deshielding. |
| C-3', C-5' (Ph) | 131.5 | CH | Meta to the amine, ortho to the bromine atom. |
| C-3 (Pyr) | 129.0 | Cq | Ipso carbon attached to the strongly electron-withdrawing NO 2 group. |
| C-2', C-6' (Ph) | 123.5 | CH | Ortho to the amine; shielded by mesomeric donation from the nitrogen lone pair. |
| C-4' (Ph) | 115.5 | Cq | Ipso carbon attached to the bromine atom; shielded by the heavy atom effect. |
| C-5 (Pyr) | 114.5 | CH | Para to the amine; experiences the strongest shielding via resonance delocalization[2]. |
2D NMR Workflows & Logical Relationships
To ensure the 1D assignments are not based on empirical guesswork, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is mandatory. HMBC provides a self-validating logical map by correlating protons to carbons separated by 2 or 3 bonds ( 2JCH and 3JCH ).
In N-(4-bromophenyl)-3-nitropyridin-2-amine, the HMBC network is the only way to definitively link the isolated pyridine spin system to the 4-bromophenyl spin system across the quaternary amine bridge.
HMBC correlation network validating the connectivity between the pyridine and 4-bromophenyl rings.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 77887, 3-Nitropyridin-2-amine." PubChem,[Link]
